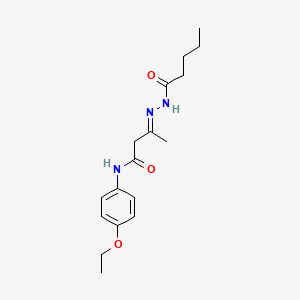
(3E)-N-(4-ethoxyphenyl)-3-(2-pentanoylhydrazinylidene)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ETHOXYPHENYL)-3-[(E)-2-PENTANOYLHYDRAZONO]BUTANAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of an ethoxyphenyl group, a pentanoylhydrazono moiety, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-3-[(E)-2-PENTANOYLHYDRAZONO]BUTANAMIDE typically involves a multi-step process. One common method includes the reaction of 4-ethoxyaniline with an appropriate acylating agent to form an intermediate, which is then subjected to further reactions to introduce the hydrazono and butanamide functionalities. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of robust purification methods like recrystallization and chromatography ensures the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-3-[(E)-2-PENTANOYLHYDRAZONO]BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced analogs. Substitution reactions result in the formation of substituted derivatives with varying functional groups .
Scientific Research Applications
N-(4-ETHOXYPHENYL)-3-[(E)-2-PENTANOYLHYDRAZONO]BUTANAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-3-[(E)-2-PENTANOYLHYDRAZONO]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-ETHOXYPHENYL)-3-[(E)-2-PENTANOYLHYDRAZONO]BUTANAMIDE include:
- N-(4-ETHOXYPHENYL)THIOUREA
- N-(4-ethoxyphenyl)-4-oxo-4-{2-[(E)-1-(2-thienyl)ethylidene]hydrazino}butanamide .
Uniqueness
Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C17H25N3O3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[(E)-[4-(4-ethoxyanilino)-4-oxobutan-2-ylidene]amino]pentanamide |
InChI |
InChI=1S/C17H25N3O3/c1-4-6-7-16(21)20-19-13(3)12-17(22)18-14-8-10-15(11-9-14)23-5-2/h8-11H,4-7,12H2,1-3H3,(H,18,22)(H,20,21)/b19-13+ |
InChI Key |
IQCRHLQYGCOTSG-CPNJWEJPSA-N |
Isomeric SMILES |
CCCCC(=O)N/N=C(\C)/CC(=O)NC1=CC=C(C=C1)OCC |
Canonical SMILES |
CCCCC(=O)NN=C(C)CC(=O)NC1=CC=C(C=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


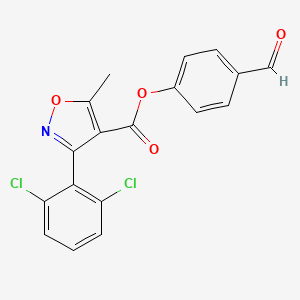
methanone](/img/structure/B11100500.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-[(propylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11100501.png)
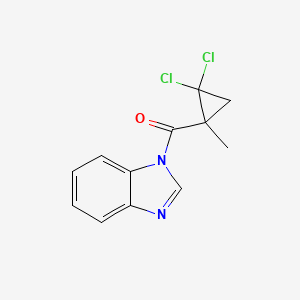
![N,N-dibenzyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11100515.png)
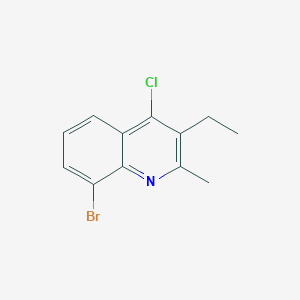
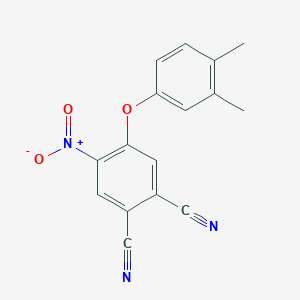
![N-(3-chlorophenyl)-N'-[hydroxy(diphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B11100549.png)
![N'-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11100562.png)
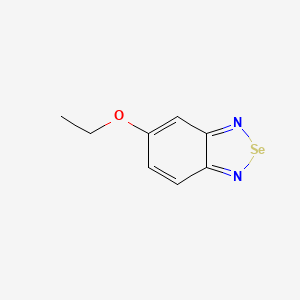
![N-[4-(pyridin-4-ylmethyl)phenyl]cyclopropanecarboxamide](/img/structure/B11100579.png)
![1'-[1-(3-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11100582.png)
![4-(Heptyloxy)-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11100585.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B11100598.png)
